molecular formula C8H6BrNO B2845217 2-Bromo-5-(hydroxymethyl)benzonitrile CAS No. 1261609-83-9

2-Bromo-5-(hydroxymethyl)benzonitrile

Cat. No.: B2845217
CAS No.: 1261609-83-9
M. Wt: 212.046
InChI Key: QGKIDJKOPKESAI-UHFFFAOYSA-N
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Description

2-Bromo-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6BrNO It is a brominated derivative of benzonitrile, featuring a hydroxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(hydroxymethyl)benzonitrile typically involves the bromination of 5-(hydroxymethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Products include substituted benzonitriles with various functional groups replacing the bromine atom.

    Oxidation: Products include 2-bromo-5-formylbenzonitrile or 2-bromo-5-carboxybenzonitrile.

    Reduction: Products include 2-bromo-5-(hydroxymethyl)benzylamine.

Scientific Research Applications

2-Bromo-5-(hydroxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

    2-Bromo-4-(hydroxymethyl)benzonitrile: Bromine atom at the 2-position and hydroxymethyl group at the 4-position.

    3-Bromo-5-(hydroxymethyl)benzonitrile: Bromine atom at the 3-position and hydroxymethyl group at the 5-position.

Uniqueness

2-Bromo-5-(hydroxymethyl)benzonitrile is unique due to the specific positioning of the bromine and hydroxymethyl groups, which influence its reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-5-(hydroxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKIDJKOPKESAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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